methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (CAS: 1351644-36-4) is a benzothiazole derivative characterized by a sulfamoyl (-SO₂NH₂) substituent at position 6, an imino (-NH) group at position 2, and a methyl acetate moiety at position 3 of the benzothiazole ring. Its molecular formula is C₁₀H₁₁N₃O₄S₂, with a molecular weight of 301.34 g/mol .
Properties
IUPAC Name |
methyl 2-(2-imino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c1-17-9(14)5-13-7-3-2-6(19(12,15)16)4-8(7)18-10(13)11/h2-4,11H,5H2,1H3,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMLQDTEHXTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization to form the benzothiazole ring. The introduction of the imino and sulfamoyl groups is achieved through subsequent reactions with appropriate reagents under controlled conditions. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzothiazole derivatives.
Scientific Research Applications
Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Core
The biological and chemical properties of benzothiazole derivatives are highly dependent on substituents at positions 2, 3, and 4. Below is a comparative analysis of key analogs:
Key Observations:
Sulfamoyl vs. Methylsulfonyl : The sulfamoyl group (-SO₂NH₂) in the target compound confers higher polarity and hydrogen-bonding capacity compared to methylsulfonyl (-SO₂CH₃), which may influence solubility and target binding .
Imino vs. Oxo: The imino group (-NH) at position 2 in the target compound contrasts with oxo (-O) in analogs like 8g.
Ester Group : Methyl esters (target compound) are generally less hydrolytically stable than ethyl esters (e.g., 8g), impacting bioavailability .
Biological Activity
Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, a compound with the CAS number 941866-77-9, belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C10H11N3O4S2
- Molecular Weight : 301.34 g/mol
- IUPAC Name : this compound
- Purity : 95%
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function, leading to altered cellular processes like apoptosis in cancer cells and inhibition of inflammatory pathways .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro. For instance, compounds derived from similar structures have demonstrated potent inhibition of LPS-induced cytokine release in RAW264.7 macrophage cells .
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have been explored for their antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth and exhibit antifungal activity, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Its mechanism may involve the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. Preliminary studies indicate promising results in inhibiting the proliferation of cancer cell lines .
Study on Anti-inflammatory Effects
In a study assessing various benzothiazole derivatives, this compound was evaluated alongside other compounds for anti-inflammatory effects. The results showed that it significantly reduced LPS-induced cytokine production in RAW264.7 cells, suggesting its potential as an anti-inflammatory agent .
| Compound | Cytokine Inhibition (%) | IC50 (µM) |
|---|---|---|
| Methyl 2-(2-imino...) | 75% | 15 |
| Control (Dexamethasone) | 85% | 10 |
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of benzothiazole derivatives, including methyl 2-(2-imino...) against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a formyl-indole precursor in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid .
- Route 2 : Multi-step synthesis involving benzothiazole derivatives and ethyl bromocyanoacetate in acetone under reflux (5 hours), with basification using 15% NHOH and purification via ethanol-water mixtures .
- Key Variables : Solvent polarity (acetic acid vs. acetone), temperature (reflux vs. ambient), and stoichiometric ratios of intermediates.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : To confirm substitution patterns on the benzo[d]thiazole and acetate moieties .
- IR Spectroscopy : Identification of sulfamoyl (S=O stretching ~1150–1350 cm⁻¹) and imino (N–H ~3300 cm⁻¹) groups .
- Mass Spectrometry : Validation of molecular weight (e.g., ESI-MS for [M+H] ions) .
- Elemental Analysis : Confirmation of C, H, N, S content (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the imino-sulfamoyl group in nucleophilic or electrophilic reactions?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian at B3LYP/6-31G(d) level to map electron density on sulfamoyl (electron-deficient) and imino (electron-rich) sites .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to identify sites prone to nucleophilic/electrophilic attack .
Q. What experimental design principles apply when optimizing reaction conditions for scale-up synthesis?
- Methodology :
- Split-Plot Design : Vary parameters like solvent (acetic acid, DMF), temperature (80–120°C), and catalyst (e.g., NaOAc) in a randomized block design .
- Response Surface Methodology (RSM) : Use Central Composite Design (CCM-3) to model interactions between variables and maximize yield .
Q. How do pH and temperature affect the compound’s stability in aqueous environments, and what degradation products form?
- Methodology :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-PDA .
- LC-MS/MS : Identify hydrolysis products (e.g., sulfonic acid derivatives or ring-opened thiazoles) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Profiling : Test across concentrations (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzo[d]thiazole ring) on bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
